2-methyl-2-(oxolan-3-yloxy)propanal
Description
2-Methyl-2-(oxolan-3-yloxy)propanal is a branched aldehyde derivative featuring a tetrahydrofuran (oxolane) ring substituent at the 3-position of the oxy group.
Properties
CAS No. |
1861851-93-5 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(oxolan-3-yloxy)propanal typically involves the reaction of 2-methylpropanal with 3-hydroxytetrahydrofuran in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(oxolan-3-yloxy)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-methyl-2-(oxolan-3-yloxy)propanoic acid.
Reduction: 2-methyl-2-(oxolan-3-yloxy)propanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-methyl-2-(oxolan-3-yloxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(oxolan-3-yloxy)propanal involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the aldehyde group is the primary site of reactivity, undergoing transformation to a carboxylic acid. In biological systems, it may interact with enzymes that catalyze aldehyde transformations.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural differences and similarities between 2-methyl-2-(oxolan-3-yloxy)propanal and related compounds:
Key Observations :
- Aldehyde Core : All three compounds share a 2-methylpropanal backbone but differ in substituents at the 2-position.
- Aldicarb and aldoxycarb feature carbamate-oxime groups linked to sulfur (thioether or sulfone), critical for their pesticidal activity via acetylcholinesterase inhibition .
- Toxicity and Regulation: Aldicarb is highly toxic (LD₅₀ = 0.2–0.3 mg/kg in rats) and banned in many countries due to environmental risks, whereas aldoxycarb’s sulfone group reduces acute toxicity . No toxicity data are available for this compound.
Physicochemical Properties
Key Insights :
- The oxolane ring in the target compound may confer greater hydrolytic stability compared to aldicarb’s thioether, which is prone to oxidation.
- Aldoxycarb’s sulfone group enhances polarity and stability, making it less volatile and persistent in soil than aldicarb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
